molecular formula C9H5BrO2 B13025177 7-Bromo-1H-isochromen-1-one

7-Bromo-1H-isochromen-1-one

Cat. No.: B13025177
M. Wt: 225.04 g/mol
InChI Key: QAJSBWOGMUXGIC-UHFFFAOYSA-N
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Description

7-Bromo-1H-isochromen-1-one is a heterocyclic compound that belongs to the isochromen-1-one family This compound is characterized by the presence of a bromine atom at the 7th position of the isochromen-1-one ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-1H-isochromen-1-one typically involves the bromination of 3-acetyl-1H-isochromen-1-one. This reaction is carried out using bromine in an acetic acid solution. The reaction mixture, obtained from equimolar amounts of the reagents, contains the desired product along with dibromo derivatives and the initial compound. By optimizing the reaction conditions, a 70% yield of the monobromo derivative can be achieved .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-1H-isochromen-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 7-Bromo-1H-isochromen-1-one involves its interaction with specific molecular targets and pathways. While detailed studies on its exact mechanism are limited, it is believed to exert its effects through the modulation of enzyme activities and inhibition of specific biological pathways. For example, similar compounds have been shown to inhibit cyclooxygenase-1 (COX-1) and platelet aggregation .

Comparison with Similar Compounds

Uniqueness: 7-Bromo-1H-isochromen-1-one is unique due to the presence of the bromine atom at the 7th position, which imparts distinct chemical reactivity and biological activity compared to other isochromen-1-one derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C9H5BrO2

Molecular Weight

225.04 g/mol

IUPAC Name

7-bromoisochromen-1-one

InChI

InChI=1S/C9H5BrO2/c10-7-2-1-6-3-4-12-9(11)8(6)5-7/h1-5H

InChI Key

QAJSBWOGMUXGIC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=COC2=O)Br

Origin of Product

United States

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